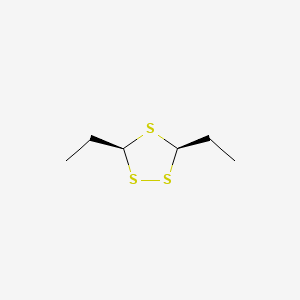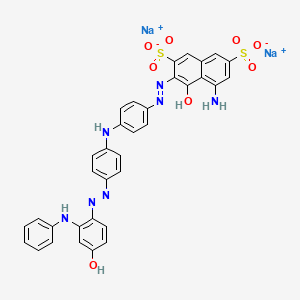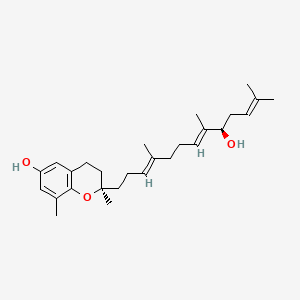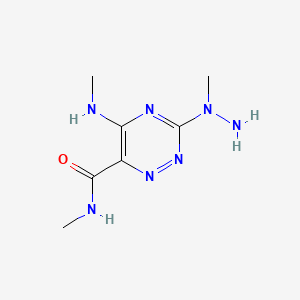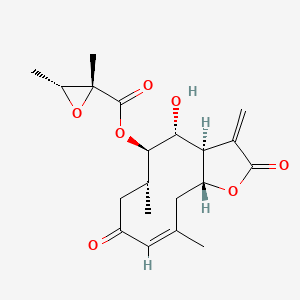
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of podocarpic acid, which is a naturally occurring diterpenoid. The compound is characterized by its complex molecular structure, which includes multiple chiral centers and a methyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13beta-ethyl-13-methyl-15-podocarpanoate typically involves several steps, starting from podocarpic acid. The process includes esterification, reduction, and alkylation reactions. The esterification of podocarpic acid with methanol in the presence of an acid catalyst forms the methyl ester. Subsequent reduction of the carbonyl group and selective alkylation at specific positions yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters.
科学研究应用
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Methyl 13beta-ethyl-13-methyl-15-podocarpanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.
相似化合物的比较
Similar Compounds
Podocarpic Acid: The parent compound from which Methyl 13beta-ethyl-13-methyl-15-podocarpanoate is derived.
Methyl Podocarpate: A simpler ester derivative of podocarpic acid.
Ethyl Podocarpate: Another ester derivative with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its multiple chiral centers and specific functional groups make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
4614-69-1 |
|---|---|
分子式 |
C21H36O2 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
methyl (1R,4aR,4bS,7R,8aS,10aR)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H36O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h15-17H,6-14H2,1-5H3/t15-,16-,17+,19+,20+,21+/m0/s1 |
InChI 键 |
MFVKHHMUIWTAHZ-CKUDZXNLSA-N |
手性 SMILES |
CC[C@@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C |
规范 SMILES |
CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


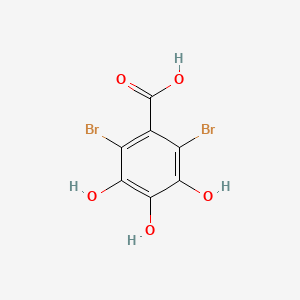


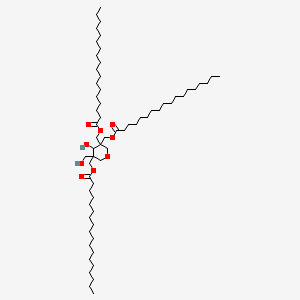
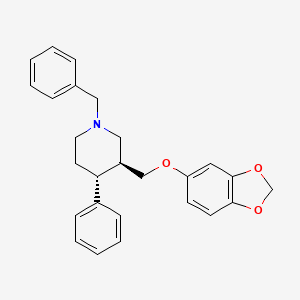

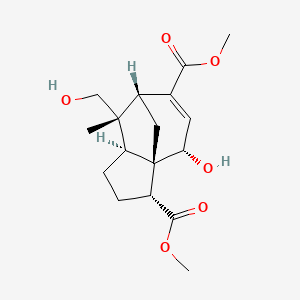
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
